

Spectroscopic and Procedural Deep Dive into Thiazole-5-Boronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for thiazole-5-boronic acid pinacol ester, a vital reagent in medicinal chemistry and organic synthesis. This document is intended to be a core resource, presenting detailed spectral data, experimental protocols, and a visual representation of the analytical workflow for researchers and professionals in drug development.

^1H and ^{13}C NMR Spectroscopic Data

The structural elucidation of thiazole-5-boronic acid pinacol ester relies heavily on NMR spectroscopy. The following tables summarize the key ^1H and ^{13}C NMR spectral data.

Table 1: ^1H NMR Data for Thiazole-5-boronic acid pinacol ester

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.93	s	H-2 (Thiazole)
8.41	s	H-4 (Thiazole)
1.35	s	-C(CH ₃) ₂ x 2

Table 2: ^{13}C NMR Data for Thiazole-5-boronic acid pinacol ester

Chemical Shift (δ) ppm	Assignment
159.0	C-2 (Thiazole)
154.8	C-4 (Thiazole)
125.0 (approx.)	C-5 (Thiazole)
84.7	$-\text{C}(\text{CH}_3)_2 \times 2$
24.8	$-\text{C}(\text{CH}_3)_2 \times 2$

Note: The carbon (C-5) directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous experimental procedures. Below is a representative protocol for the characterization of thiazole-5-boronic acid pinacol ester.

General NMR Analysis Protocol

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is typically employed for routine analysis.

Sample Preparation:

- Approximately 5-10 mg of the thiazole-5-boronic acid pinacol ester sample is accurately weighed.
- The sample is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy Parameters:

- Pulse Program: A standard single-pulse experiment is typically sufficient.
- Number of Scans: 16 to 64 scans are generally acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
- Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

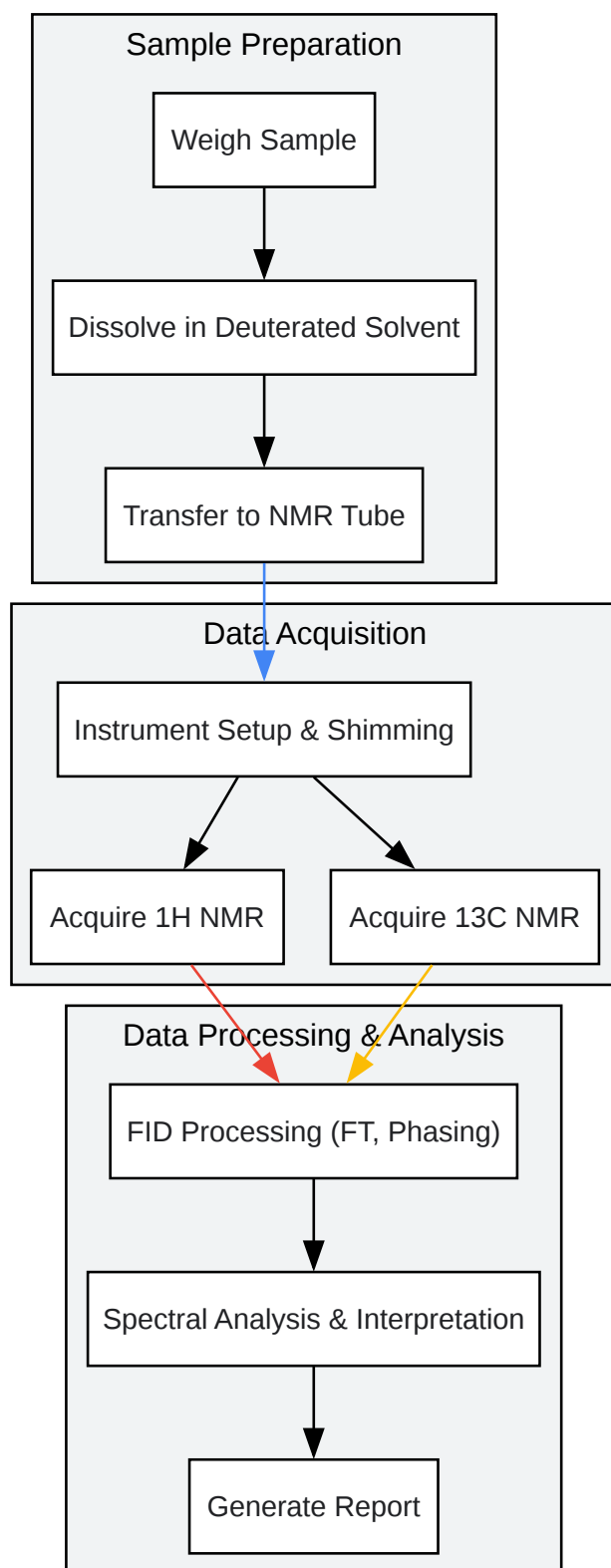
^{13}C NMR Spectroscopy Parameters:

- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.
- Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Experimental Workflow Visualization

The logical flow of the NMR analysis process can be visualized as follows:



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Caption: General workflow for NMR analysis.

This guide serves as a foundational resource for the spectroscopic characterization of thiazole-5-boronic acid pinacol ester. For more specific applications and advanced analytical techniques, further consultation of specialized literature is recommended.

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